5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a furan ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl-substituted pyrimidine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyrimidine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
5155-50-0 |
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Molecular Formula |
C15H9BrN2O4 |
Molecular Weight |
361.15 g/mol |
IUPAC Name |
5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)12-6-5-10(22-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21) |
InChI Key |
LNBTWIVKVWQVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Br |
Origin of Product |
United States |
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